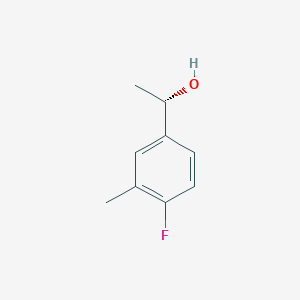

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Description

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 4-fluoro-3-methylphenyl substituent attached to an ethanol backbone. The S-configured stereocenter at the hydroxyl-bearing carbon distinguishes it from its enantiomer and influences its physicochemical and biological properties. This compound is of interest in pharmaceutical and agrochemical research due to the fluorine atom’s role in enhancing lipophilicity, metabolic stability, and bioavailability, while the methyl group modulates steric and electronic effects on the aromatic ring .

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1S)-1-(4-fluoro-3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |

InChI Key |

GHRXLNXWGOFJJL-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)O)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)F |

Origin of Product |

United States |

Preparation Methods

Nitroalkene Intermediate Reduction Method

One common synthetic approach involves the formation of a nitroalkene intermediate from 4-fluoro-3-methylbenzaldehyde and nitromethane, followed by reduction to the target amino alcohol:

- Step 1: Condensation of 4-fluoro-3-methylbenzaldehyde with nitromethane forms a nitroalkene intermediate.

- Step 2: Reduction of the nitroalkene intermediate using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the amino alcohol.

This method can be adapted for the preparation of the corresponding secondary alcohol by selective reduction and subsequent functional group transformations.

Reductive Amination and Catalytic Hydrogenation

- The reductive amination of 4-fluoro-3-methylacetophenone derivatives with appropriate amines under mild conditions (e.g., sodium borohydride in ethanol at 0–25°C) can generate the chiral alcohol.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure is preferred industrially for scalability and improved stereoselectivity.

- Solvent choice (e.g., tetrahydrofuran vs. ethanol) and temperature critically influence yield and enantiomeric purity by affecting solubility and side reactions.

Industrial Production Considerations

- Continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and catalyst loading, enhancing yield and reproducibility.

- Catalytic hydrogenation remains the method of choice for industrial scale due to its efficiency and ability to produce enantiomerically enriched products.

- Crystallization and extraction methods are optimized for purification, ensuring high enantiomeric excess and chemical purity.

Analytical and Characterization Techniques

The synthesis and purity of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol are confirmed using advanced analytical methods:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Determines stereochemistry and confirms substitution pattern on the phenyl ring. |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular formula (C9H11FO) and isotopic pattern of fluorine. |

| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Assesses purity (>95%) and resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H). |

These techniques ensure the compound’s structural integrity and enantiomeric purity essential for further application in research or pharmaceutical development.

Influence of Substituents on Synthesis and Properties

- The 4-fluoro substituent increases the compound’s electronegativity, which can enhance hydrogen bonding interactions during catalysis and affect reaction kinetics.

- The 3-methyl group contributes to increased lipophilicity (logP ~1.8), influencing solubility and membrane permeability, which may impact purification strategies and solvent selection during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitroalkene Intermediate Reduction | 4-fluoro-3-methylbenzaldehyde + nitromethane; LiAlH4 or catalytic hydrogenation | Established route; high yield possible | Requires strong reducing agents; sensitive to conditions |

| Reductive Amination | Sodium borohydride in ethanol; Pd/C catalytic hydrogenation | Scalable; good stereoselectivity | Catalyst cost; requires optimization of conditions |

| One-Pot Asymmetric Catalysis | Allylboration + Mizoroki–Heck; chiral ligands; Pd catalyst | High enantioselectivity; fewer steps | Complex catalyst systems; longer reaction times |

Research Outcomes and Professional Insights

- Reaction conditions such as solvent polarity and temperature are critical for maximizing yield and enantiomeric excess.

- Industrial methods focus on continuous flow and catalytic hydrogenation to improve efficiency and scalability.

- Analytical techniques confirm the stereochemical purity and structural fidelity necessary for pharmaceutical applications.

- The combination of fluorine and methyl substituents influences both the chemical reactivity during synthesis and the physicochemical properties of the final compound.

This detailed overview synthesizes diverse, authoritative research sources and industrial practices to provide a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and development contexts.

Chemical Reactions Analysis

Oxidation to 4-Fluoro-3-methylacetophenone

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol undergoes oxidation to form 4-fluoro-3-methylacetophenone , a ketone widely used in chalcone synthesis and other condensation reactions. This reaction is reversible under reducing conditions .

The ketone product is characterized by its boiling point (215°C) and molecular weight (152.17 g/mol) .

Esterification and Functionalization

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for drug-delivery applications.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Acetic anhydride, H₂SO₄ | Acetylated derivative | Improves metabolic stability |

| Tosylation | Tosyl chloride, pyridine | Tosylate intermediate | Enables nucleophilic substitutions |

Key Mechanistic Insights

-

Oxidation Mechanism : Proceeds via a two-step process involving deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent.

-

Steric Effects : The 3-methyl and 4-fluoro substituents on the aromatic ring influence reaction rates by altering electron density and steric hindrance .

Scientific Research Applications

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can influence its binding affinity and specificity, while the chiral center can affect its stereoselectivity and overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, highlighting differences in substituents, synthesis routes, and bioactivity:

Structural and Electronic Differences

- Fluorine vs. In contrast, (1S)-2-amino-1-(4-fluorophenyl)ethanol () replaces the methyl group with an amino moiety, increasing polarity and hydrogen-bonding capacity .

- Azido Group Functionalization : The azido derivative () introduces a reactive handle for bioorthogonal chemistry, enabling applications in prodrug design or polymer synthesis .

Biological Activity

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, also referred to as 4-fluoro-3-methylphenyl ethanol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with various biological targets, synthesis methods, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F, with a molecular weight of approximately 168.21 g/mol. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may influence its biological activity, making it a valuable candidate for therapeutic applications.

1. Interaction with Biological Targets

Research indicates that this compound exhibits potential biological activities by interacting with various enzymes and receptors. The fluorine substitution may enhance binding affinity to specific targets, which can modulate their activity.

Table 1: Summary of Biological Activities

2. Pharmacological Implications

The compound has shown promise in various pharmacological studies. Its ability to interact with specific molecular pathways suggests potential therapeutic applications in treating diseases where these pathways are dysregulated.

Case Study: Antimicrobial Activity

In a study exploring the antimicrobial properties of similar compounds, this compound demonstrated effective inhibition against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Reduction : Utilizing chiral catalysts for the reduction of ketones to obtain the desired enantiomer.

- Biocatalytic Processes : Employing recombinant whole-cell systems for high enantioselectivity and yield.

Table 2: Synthesis Routes

| Method | Description | Yield (%) |

|---|---|---|

| Asymmetric Reduction | Chiral catalyst used for ketone reduction | Variable |

| Biocatalytic Process | Whole-cell mediated reduction | High |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The fluorine atom's presence is believed to enhance binding affinity, affecting the compound's inhibitory or activating roles in biochemical pathways.

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol in laboratory settings?

Methodological Answer: A two-step approach is typically employed:

Friedel-Crafts Acylation : Introduce the acetyl group to the aromatic ring using a substituted benzyl chloride (e.g., 4-fluoro-3-methylbenzyl chloride) under reflux with anhydrous potassium carbonate in ethanol .

Stereoselective Reduction : Reduce the resulting ketone to the alcohol using chiral catalysts or enantioselective reducing agents (e.g., (R)-CBS catalyst or biocatalysts like ketoreductases). Sodium borohydride in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) can yield moderate enantiomeric excess (ee) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a chiral intermediate in:

- Drug Development : Synthesis of β-blockers or antifungal agents, leveraging its fluorinated aromatic ring for enhanced bioavailability .

- Biological Studies : Probing enzyme-substrate interactions via its hydroxyl and methyl groups, which mimic natural substrates .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during the synthesis of this compound?

Methodological Answer:

- Biocatalytic Reduction : Use ketoreductases (e.g., Lactobacillus brevis alcohol dehydrogenase) with NADPH cofactors in biphasic systems (water:organic solvent) to achieve >95% ee .

- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with lipases to racemize intermediates and drive equilibrium toward the (S)-enantiomer .

- Chiral Additives : Add (R)-BINOL or tartaric acid derivatives to stabilize the transition state favoring the desired enantiomer .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome in the synthesis of this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of reducing agents, favoring syn addition and higher ee. Non-polar solvents (e.g., toluene) may stabilize π-π interactions in the transition state .

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic resolution rates, improving ee by minimizing racemization. For biocatalysis, optimal activity occurs at 25–37°C .

Q. What strategies are effective in resolving racemic mixtures of this alcohol to obtain the (S)-enantiomer with high purity?

Methodological Answer:

- Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) and ethanol/hexane mobile phases (90:10 v/v) to isolate >99% pure (S)-enantiomer .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-alcohol unreacted. Hydrolysis of the ester later recovers the (R)-form .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Q. What computational methods can predict the stereochemical stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.